molecular formula C17H22N2O4S B4057654 3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea

3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea

Cat. No.: B4057654
M. Wt: 350.4 g/mol
InChI Key: RPPDQUPRXXQYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiourea group, an ethoxyphenyl group, and a dimethyl-oxooxolan moiety

Properties

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-4-22-13-7-5-12(6-8-13)18-16(24)19-14(20)9-11-10-17(2,3)23-15(11)21/h5-8,11H,4,9-10H2,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPDQUPRXXQYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2CC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea typically involves multiple steps. One common approach is the reaction of 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid with 4-ethoxyaniline to form an intermediate, which is then treated with thiourea under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles like amines or alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
3-[2-(5,5-Dimethyl-2-oxooxolan-3-YL)acetyl]-1-(4-ethoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.